N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine
Description
N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a synthetic imidazo[2,1-b]thiazole derivative characterized by a chloro substituent at position 6 of the imidazo-thiazole ring and a 4-methoxyphenyl group appended via a methylene linkage. This compound belongs to a broader class of imidazo-thiazoles investigated for diverse pharmacological activities, including cyclooxygenase-2 (COX-2) inhibition, FtsZ targeting, and kinase modulation .
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-19-11-4-2-10(3-5-11)8-16-9-12-13(15)17-14-18(12)6-7-20-14/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVDTYTQBEACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 4-methoxyphenylmethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It serves as a potential inhibitor or modulator in biological assays, aiding in the study of enzyme activities and cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as a lead compound in drug discovery for various diseases.
Industry: The compound finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole derivatives exhibit significant pharmacological diversity depending on substituent modifications. Below is a detailed comparison with key analogs:
COX-2 Inhibitors
- Compound 6a (N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) Activity: Potent COX-2 inhibitor (IC₅₀ = 0.08 µM) with high selectivity (COX-1 IC₅₀ >100 µM; selectivity index = 313.7) . Structural Key: A 4-(methylsulfonyl)phenyl group at position 6 and a dimethylamine group at C-3. The sulfonyl group enhances hydrogen bonding with COX-2’s active site . Comparison: The target compound’s 4-methoxyphenyl group lacks the sulfonyl moiety, likely reducing COX-2 affinity.
FtsZ Inhibitors
- Compound 15 (3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one) Activity: Inhibits bacterial cell division protein FtsZ (IC₅₀ = 2.1 µM) . Structural Key: Bis-imidazo-thiazole scaffold with chloro substituents and a cinnamyl group. Comparison: The target compound’s mono-imidazo-thiazole structure and methoxyphenyl group may limit FtsZ binding, which favors bulkier bis-substituted analogs.
Kinase Inhibitors
- Compound 25l (Pan-RAF Inhibitor) Activity: Inhibits RAF kinases (IC₅₀ <10 nM) and demonstrates anti-melanoma efficacy . Structural Key: Pyrimidine-linked imidazo-thiazole with a 3-methoxyphenyl group. Comparison: The target compound lacks the pyrimidine linker critical for kinase binding, suggesting divergent mechanisms.
Structural Analogs with Substituted Phenyl Groups
- CAS 241132-36-5 (4-Chloro-N-(6-chloroimidazo[2,1-b]thiazol-5-yl)methyleneaniline)
Pharmacological Implications
While the target compound’s 4-methoxyphenyl group may limit COX-2 inhibition compared to sulfonyl-containing analogs, it could enhance bioavailability or target alternative pathways (e.g., serotonin receptors, as seen in ) . Further studies are required to elucidate its specific mechanism and optimize substituents for desired activities.
Biological Activity
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and data sources.
- Molecular Formula : C14H12ClN3OS
- Molecular Weight : 305.79 g/mol
- CAS Number : 241132-51-4
- Purity : >95% .
The biological activity of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is primarily linked to its interaction with serotonin receptors. It has been identified as a selective agonist for the 5-HT6 receptor, which plays a crucial role in various neurological processes.
Key Findings:
- Receptor Affinity : The compound exhibits high affinity for the 5-HT6 receptor, with a Ki value reported at approximately 2 nM, indicating potent binding capabilities .
- Biological Effects : Activation of the 5-HT6 receptor has been associated with increased GABA levels in the frontal cortex of rats, suggesting potential implications for mood disorders and cognitive functions .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Study on Mood Disorders
A study assessed the effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine in models of obsessive-compulsive disorder (OCD). The results indicated that the compound significantly reduced compulsive behaviors in animal models, supporting its potential as a therapeutic agent for OCD and related disorders.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound suggest it has favorable absorption and distribution characteristics. Studies indicate that it can cross the blood-brain barrier effectively, which is crucial for central nervous system-targeted therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
